2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone

説明

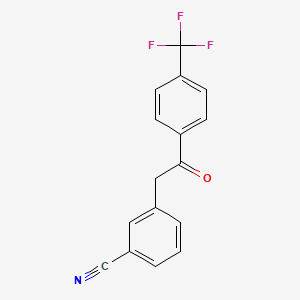

2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone is an organic compound that features both a cyanophenyl group and a trifluoromethyl group attached to an acetophenone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

For industrial-scale production, the same Suzuki–Miyaura coupling reaction can be employed, but with optimizations to improve yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability .

化学反応の分析

Types of Reactions

2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone has several applications in scientific research:

作用機序

The mechanism of action of 2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

類似化合物との比較

Similar Compounds

- 2-(3-Cyanophenyl)-4’-methylacetophenone

- 2-(3-Cyanophenyl)-4’-chloromethylacetophenone

- 2-(3-Cyanophenyl)-4’-bromomethylacetophenone

Uniqueness

2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications .

生物活性

2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a cyanophenyl moiety. These characteristics contribute to its biological activity, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, which is known to influence the pharmacokinetic properties of drugs.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that similar acetophenone derivatives can inhibit specific enzymes involved in cancer progression, such as stearoyl-CoA desaturase (SCD) . The inhibition leads to a depletion of unsaturated fatty acids, which is detrimental to cancer cell survival.

- Protein Interaction : Studies have shown that this compound can inhibit protein interactions related to cancer cell proliferation, suggesting its potential as a lead compound for drug development .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound and related compounds:

Case Studies

-

Inhibition of Stearoyl-CoA Desaturase (SCD) :

A study demonstrated that compounds similar to this compound could act as prodrugs, which are metabolized by cytochrome P450 enzymes into active SCD inhibitors. This mechanism highlights the potential for selective targeting of tumor cells while minimizing systemic toxicity . -

Anticancer Activity :

In vitro assays showed that certain derivatives exhibited greater anticancer activity than established chemotherapeutics like cisplatin. The compounds were tested against various cancer cell lines, revealing significant inhibition of cell proliferation .

特性

IUPAC Name |

3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLQVNOWVWVLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642336 | |

| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-55-9 | |

| Record name | 3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。